1-Benzyl-2-cyclopropylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-cyclopropylpiperazine is a chemical compound with the molecular formula C14H20N2. It is a derivative of piperazine, a heterocyclic organic compound that has a wide range of applications in pharmaceuticals and other industries. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, along with a cyclopropyl group.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-cyclopropylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative . Another method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial production methods often involve the use of batch or flow reactors, where the reaction conditions can be carefully controlled to optimize yield and purity. Heterogeneous catalysis using metal ions supported on polymeric resins is also employed to facilitate the synthesis of monosubstituted piperazines .
Analyse Chemischer Reaktionen
1-Benzyl-2-cyclopropylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or cyclopropyl groups can be replaced by other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-cyclopropylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-cyclopropylpiperazine involves its interaction with specific molecular targets in the body. It is known to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction leads to an increase in the concentration of neurotransmitters like serotonin and dopamine in the extracellular fluid, which can result in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-cyclopropylpiperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties and used recreationally.
1-Cyclopropylpiperazine: Studied for its potential therapeutic applications.
1-(3-Chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C14H20N2 |
---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1-benzyl-2-cyclopropylpiperazine |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16-9-8-15-10-14(16)13-6-7-13/h1-5,13-15H,6-11H2 |
InChI-Schlüssel |
BFDFGYKRCQWEQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CNCCN2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.